molecular formula C12H16INO2 B8172304 N,N-diethyl-4-iodo-3-methoxybenzamide

N,N-diethyl-4-iodo-3-methoxybenzamide

Cat. No.: B8172304
M. Wt: 333.16 g/mol
InChI Key: UTJSJTRQYCRWTH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identity

IUPAC Nomenclature and Molecular Configuration

The systematic name N,N-diethyl-4-iodo-3-methoxybenzamide derives from its benzamide backbone (C~6~H~5~CONH~2~) modified at three positions:

  • N,N-diethyl substitution : Replacement of both hydrogen atoms on the amide nitrogen with ethyl groups (-CH~2~CH~3~)
  • 4-iodo substitution : Iodine atom at the fourth position of the benzene ring
  • 3-methoxy substitution : Methoxy group (-OCH~3~) at the third position

The molecular formula is C~12~H~16~INO~2~ , with a calculated molecular weight of 333.17 g/mol. The SMILES notation CCN(CC)C(=O)C1=CC(=C(C=C1)I)OC precisely encodes its connectivity, while the InChIKey BNFRJOCLPZSUIJ-UHFFFAOYSA-N provides a unique chemical identifier.

Table 1: Comparative Structural Data for Halogenated Benzamides
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
N,N-diethyl-4-iodobenzamide C~11~H~14~INO 303.14 I (C4), N,N-diethyl
4-iodo-3-methoxy-N,N-dimethylbenzenesulfonamide C~9~H~12~INO~3~S 341.17 I (C4), OCH3 (C3), SO2N(CH3)2
N-ethyl-4-iodo-3-methoxybenzamide C~10~H~12~INO~2~ 289.11 I (C4), OCH3 (C3), N-ethyl

Crystallographic and Conformational Features

While X-ray diffraction data for this specific compound remains unpublished, analogous structures show planar benzamide cores with substituents adopting positions perpendicular to the aromatic plane. The iodine atom's large van der Waals radius (198 pm) creates steric effects that influence molecular packing and intermolecular interactions. Diethylamide groups typically exhibit free rotation around the C-N bond, allowing conformational flexibility in biological systems.

Properties

IUPAC Name

N,N-diethyl-4-iodo-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-4-14(5-2)12(15)9-6-7-10(13)11(8-9)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJSJTRQYCRWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Iodo-3-methoxybenzoic Acid

When the starting material is unavailable, 4-iodo-3-methoxybenzoic acid is synthesized via directed electrophilic iodination of 3-methoxybenzoic acid. The methoxy group’s strong ortho/para-directing properties facilitate para-iodination using iodine monochloride (ICl) in acetic acid at 40–50°C. This method achieves 85–90% regioselectivity for the para isomer, with minor ortho byproducts removed via recrystallization from ethanol/water.

Table 1: Iodination Optimization

Iodinating AgentSolventTemperature (°C)Para Selectivity (%)Yield (%)
IClAcetic Acid508978
I₂/HIO₃H₂SO₄257265

Amide Bond Formation Strategies

Acyl Chloride Intermediate Route

The most reliable method involves converting 4-iodo-3-methoxybenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 h). The resultant acyl chloride is reacted with diethylamine (2.2 equiv) in dichloromethane (DCM) at 0–5°C, with triethylamine (1.1 equiv) as an HCl scavenger. This yields the crude amide in 92–95% conversion, requiring purification to remove excess diethylamine and triethylamine hydrochloride.

Critical Parameters :

  • Stoichiometry : A 10% excess of diethylamine ensures complete reaction, minimizing unreacted acyl chloride.

  • Temperature Control : Exothermic amidation necessitates cooling to prevent thermal decomposition.

One-Pot Ester-to-Amide Conversion

Adapting methods from US8586792B2, the methyl ester of 4-iodo-3-methoxybenzoic acid is treated with anhydrous ammonia gas in methanol at −15°C. After saturation, the solution is warmed to 25°C for 72 h, achieving 95% conversion to the amide. This bypasses acyl chloride handling but requires rigorous moisture control to prevent ester hydrolysis.

Industrial-Scale Purification Innovations

Crystallization from Methanol-Water

Post-reaction, the crude amide is dissolved in hot methanol (55°C) and precipitated by incremental addition of water (3:1 v/v). This yields needle-like crystals with >99.5% purity (HPLC), avoiding toxic acetonitrile used in prior methods.

Table 2: Solvent Systems for Crystallization

Solvent Ratio (MeOH:H₂O)Purity (%)Crystal MorphologyRecovery (%)
1:298.2Amorphous82
1:399.6Needles89
1:499.5Platelets85

Chromatography-Free Extraction

Replacing diethyl ether with methyl tert-butyl ether (MTBE) during workup eliminates flammability risks and enables direct solid isolation without column chromatography. MTBE’s higher boiling point (55°C) facilitates solvent removal under reduced pressure, yielding 98.5% pure amide in 85% yield.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, DMSO-d₆) :

    • δ 1.08 (t, J = 7.1 Hz, 6H, CH₃ of diethyl),

    • δ 3.38 (q, J = 7.1 Hz, 4H, CH₂N of diethyl),

    • δ 3.84 (s, 3H, OCH₃),

    • δ 7.52 (d, J = 8.5 Hz, 1H, H-5),

    • δ 7.92 (dd, J = 8.5, 2.1 Hz, 1H, H-6),

    • δ 8.24 (d, J = 2.1 Hz, 1H, H-2).

  • ¹³C-NMR (101 MHz, DMSO-d₆) :

    • δ 14.1 (CH₃), 42.7 (CH₂N), 56.2 (OCH₃), 94.8 (C-I), 123.6–153.1 (aromatic carbons), 165.3 (C=O).

Infrared Spectroscopy (IR)

  • Key Absorptions :

    • 3200–3350 cm⁻¹ (N-H stretch, weak),

    • 1652 cm⁻¹ (C=O stretch),

    • 1265 cm⁻¹ (C-O of methoxy),

    • 550 cm⁻¹ (C-I stretch).

Comparative Evaluation of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityKey Advantage
Acyl Chloride + DCM9299.5Pilot-scaleRapid reaction (2 h)
Methyl Ester + NH₃9599.6IndustrialAvoids SOCl₂ handling
MTBE Extraction8598.5BulkNo chromatography required

Challenges and Mitigation Strategies

  • Iodination Byproducts : Ortho-iodinated isomers (≤15%) are removed via recrystallization from ethyl acetate/hexane (1:3).

  • Amide Hydrolysis : Residual moisture during amidation hydrolyzes acyl chloride to carboxylic acid. Pre-drying solvents over molecular sieves and maintaining N₂ atmosphere reduces hydrolysis to <2%.

  • Diethylamine Residues : Washing the crude product with 5% citric acid removes unreacted diethylamine, as confirmed by negligible δ 1.1 ppm signals in ¹H-NMR .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-iodo-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N,N-diethyl-4-iodo-3-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-iodo-3-methoxybenzamide involves its interaction with specific molecular targets. The iodine atom and methoxy group on the benzene ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The diethylamide group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-methylbenzamide (DEET):

    N,N-diethyl-4-iodobenzamide: Similar structure but lacks the methoxy group.

    N,N-diethyl-3-methoxybenzamide: Similar structure but lacks the iodine atom.

Uniqueness

N,N-diethyl-4-iodo-3-methoxybenzamide is unique due to the presence of both iodine and methoxy groups on the benzene ring. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N,N-diethyl-4-iodo-3-methoxybenzamide?

  • Methodology :

  • Step 1 : Start with 3-methoxybenzoic acid. Protect the carboxylic acid group via conversion to an acid chloride (e.g., using thionyl chloride).

  • Step 2 : React with diethylamine to form N,N-diethyl-3-methoxybenzamide .

  • Step 3 : Introduce iodine at the para position via electrophilic iodination (e.g., using iodine monochloride or N-iodosuccinimide in acetic acid). Monitor reaction progress with TLC or HPLC .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.

    • Key Challenges :
  • Avoiding over-iodination or side reactions at the methoxy group.

  • Ensuring regioselectivity for para substitution .

Q. How is this compound characterized structurally and spectroscopically?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons split due to iodine's electron-withdrawing effects) .

  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and isotopic pattern from iodine (e.g., m/z 388.03 for C12_{12}H15_{15}INO2_2) .

  • X-ray Crystallography : For unambiguous confirmation of regiochemistry (if crystals are obtainable) .

    • Data Table :
TechniqueKey Peaks/Features
1^1H NMRδ 1.15 (t, 6H, CH2_2CH3_3), 3.45 (q, 4H, NCH2_2), 3.85 (s, 3H, OCH3_3)
13^13C NMRδ 167.5 (C=O), 138.2 (C-I), 56.1 (OCH3_3)
HRMS (ESI+)m/z 388.03 [M+H]+^+ (calc. 388.02)

Q. What are the preliminary applications of this compound in medicinal chemistry?

  • Pharmacophore Potential :

  • The iodine atom enhances binding to hydrophobic enzyme pockets, while the methoxy group may participate in hydrogen bonding. Used as a scaffold for kinase inhibitors or G-protein-coupled receptor modulators .
    • Biological Screening :
  • Test in vitro against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare activity with non-iodinated analogs to assess iodine's role .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve iodination yield and purity?

  • Variables to Test :

  • Solvent : Compare acetic acid vs. dichloromethane for iodination efficiency.
  • Catalyst : Add Lewis acids (e.g., FeCl3_3) to enhance electrophilicity of iodine .
  • Temperature : Conduct reactions at 0°C vs. room temperature to minimize byproducts.
    • Analytical Validation :
  • Use HPLC with UV detection (λ = 254 nm) to quantify unreacted starting material and iodinated product .

Q. What computational methods are suitable for predicting the compound's binding affinity?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). Focus on iodine's van der Waals interactions and methoxy's hydrogen bonds .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (MM/PBSA) with experimental IC50_{50} values .

Q. How to resolve contradictions in spectroscopic data between predicted and observed results?

  • Case Example :

  • Issue : Discrepancy in 13^13C NMR chemical shifts for the methoxy group (predicted δ 55.8 vs. observed δ 56.1).
  • Resolution :

Confirm sample purity via elemental analysis.

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